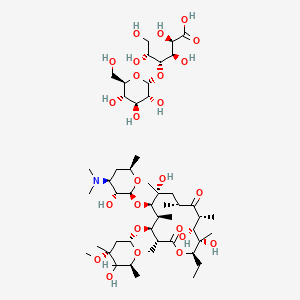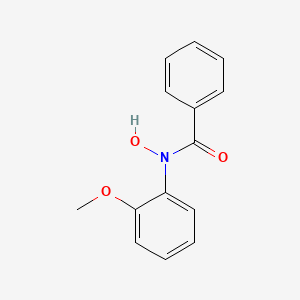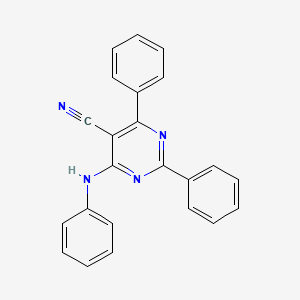
4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile is a chemical compound known for its significant applications in various scientific fields, particularly in medicinal chemistry. This compound is part of the pyrimidine family, which is known for its diverse biological activities. The structure of this compound includes an aniline group attached to a pyrimidine ring, with phenyl groups at the 2 and 6 positions and a carbonitrile group at the 5 position.
Vorbereitungsmethoden
The synthesis of 4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile typically involves the reaction of 2,6-diphenylpyrimidine-4,5-dicarbonitrile with aniline under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and effective. This method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions, resulting in the formation of the desired compound . The use of microwaves significantly reduces the reaction time and increases the yield compared to conventional heating methods.
Analyse Chemischer Reaktionen
4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The aniline group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: Due to its kinase inhibitory properties, this compound is being explored for its therapeutic potential in treating cancers and other diseases involving abnormal kinase activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, primarily kinases. It acts as an ATP mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition disrupts the signaling pathways that are essential for the proliferation and survival of cancer cells, leading to cell cycle arrest and apoptosis . The compound has shown significant activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), making it a promising candidate for targeted cancer therapy .
Vergleich Mit ähnlichen Verbindungen
4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile can be compared with other similar compounds in the pyrimidine family:
2-Anilino-4,6-dimethylpyrimidine: Known for its fungicidal activity, this compound is used in agriculture to control fungal infections.
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: This compound has shown potent fungicidal activity and is used in the management of fungal diseases.
2,4,6-Triphenylpyrimidine-5-carbonitrile: Used in the development of thermally activated delayed fluorescence materials for organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
67677-96-7 |
|---|---|
Molekularformel |
C23H16N4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-anilino-2,6-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H16N4/c24-16-20-21(17-10-4-1-5-11-17)26-22(18-12-6-2-7-13-18)27-23(20)25-19-14-8-3-9-15-19/h1-15H,(H,25,26,27) |
InChI-Schlüssel |
VMYHQEVRRYAWAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)NC4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
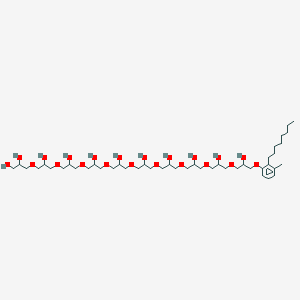
![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)
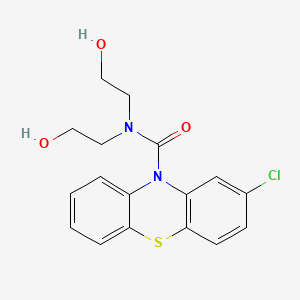
![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
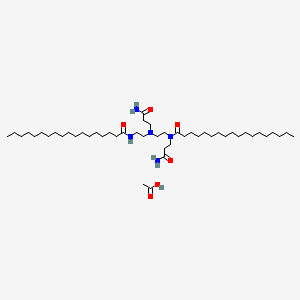
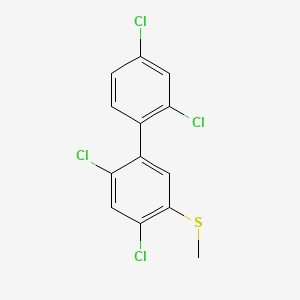
![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)


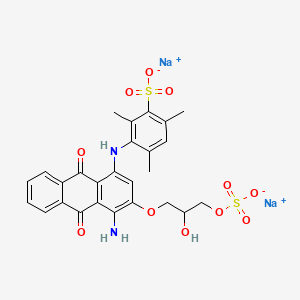
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
